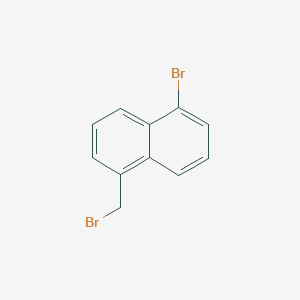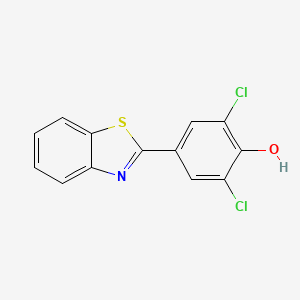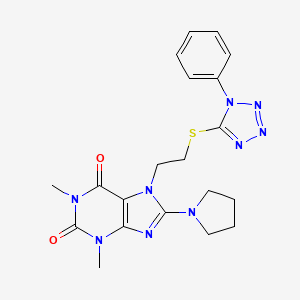
1-Bromo-5-(bromomethyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Bromo-5-(bromomethyl)naphthalene” is a chemical compound with the CAS Number: 151109-14-7 . It has a molecular weight of 299.99 . The compound is used as an intermediate for organic synthesis and pharmaceuticals .
Molecular Structure Analysis
The IUPAC name for “this compound” is this compound . The InChI code for this compound is 1S/C11H8Br2/c12-7-8-3-1-5-10-9(8)4-2-6-11(10)13/h1-6H,7H2 .Physical And Chemical Properties Analysis
The melting point of “this compound” is between 99-101 degrees Celsius .Scientific Research Applications
1-Br-5-Br-Naph has a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in pharmaceutical synthesis, and as a starting material in the synthesis of polymers. It is also used in the synthesis of dyes, pigments, and other materials for electronic devices. In addition, 1-Br-5-Br-Naph is used as a fluorescent probe for biochemical and physiological studies.
Mechanism of Action
Target of Action
The primary target of 1-Bromo-5-(bromomethyl)naphthalene is the benzylic position of aromatic compounds . This compound is particularly reactive at this position due to the resonance stabilization that occurs when a hydrogen atom is removed .
Mode of Action
This compound interacts with its targets through a free radical reaction . This reaction is initiated by N-bromosuccinimide (NBS), which loses the N-bromo atom, leaving behind a succinimidyl radical (S·) . The S· then removes a hydrogen atom to form succinimide (SH), resulting in a change in the compound .
Biochemical Pathways
The compound affects the pathway of free radical bromination, nucleophilic substitution, and oxidation . These reactions occur at the benzylic position, leading to various downstream effects, such as the formation of new compounds .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical context. In general, the compound’s reactivity at the benzylic position can lead to significant changes in molecular structure and function .
Advantages and Limitations for Lab Experiments
1-Br-5-Br-Naph has several advantages for lab experiments. It is a water-soluble compound, which makes it easy to handle and store. In addition, it has a low toxicity and is not flammable. It is also a relatively inexpensive compound, which makes it cost-effective for lab experiments. However, 1-Br-5-Br-Naph has some limitations for lab experiments. It is not very stable and is sensitive to light and air. In addition, it is corrosive and can cause skin irritation.
Future Directions
1-Br-5-Br-Naph has a wide range of potential applications in the fields of synthetic organic chemistry, pharmaceuticals, and materials science. In the future, it could be used to develop new materials for electronic devices, as well as new dyes, pigments, and pharmaceuticals. In addition, it could be used to develop new fluorescent probes for biochemical and physiological studies. Finally, 1-Br-5-Br-Naph could be used to develop new catalysts for organic synthesis reactions.
Synthesis Methods
1-Br-5-Br-Naph is synthesized from 1-naphthylmethyl bromide and bromine in a bromination reaction. The reaction is conducted in an aqueous solution of sodium hydroxide and bromine at a temperature of 80-90°C. The reaction is exothermic and the reaction time is approximately 2 hours. The reaction produces 1-Br-5-Br-Naph as a white crystalline solid.
Safety and Hazards
When handling “1-Bromo-5-(bromomethyl)naphthalene”, it is advised to avoid dust formation, breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
1-bromo-5-(bromomethyl)naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2/c12-7-8-3-1-5-10-9(8)4-2-6-11(10)13/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYBCDKQJMABTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)Br)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
151109-14-7 |
Source


|
| Record name | 1-bromo-5-(bromomethyl)naphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2903297.png)
![5-((2-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2903300.png)

![N-(1-adamantyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2903303.png)
amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2903304.png)
![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-(3,5-dimethyl-1-benzofuran-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2903307.png)
![(2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2903308.png)
![Ethyl 5-(cyclopropanecarbonylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2903309.png)
![Ethyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2903310.png)




![Tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]-(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate](/img/structure/B2903316.png)